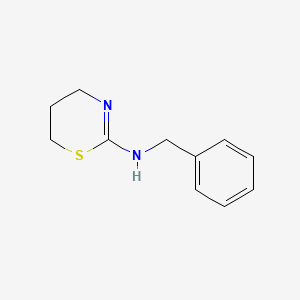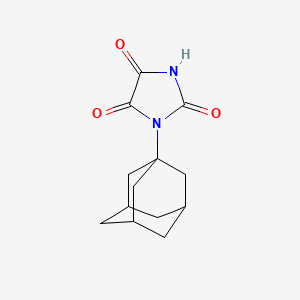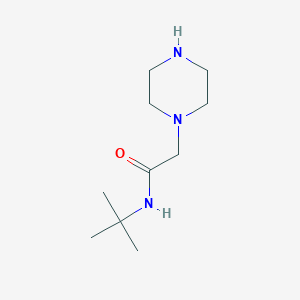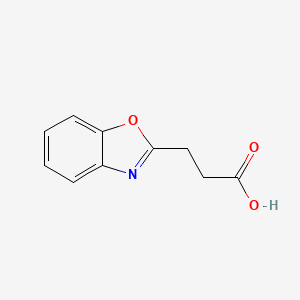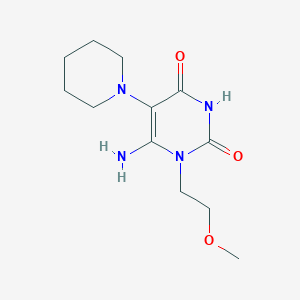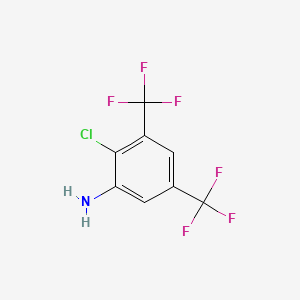
2-Chloro-3,5-bis(trifluoromethyl)aniline
Overview
Description
2-Chloro-3,5-bis(trifluoromethyl)aniline is a chemical compound that features a benzene ring substituted with chlorine and trifluoromethyl groups, as well as an amine group. This structure is indicative of a molecule that could exhibit unique vibrational characteristics due to the presence of these functional groups, as suggested by the vibrational studies on a similar molecule, 2-chloro-5-(trifluoromethyl) aniline .
Synthesis Analysis
The synthesis of related chloro-trifluoromethyl aniline compounds typically involves multi-step reactions. For instance, 2-chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Although the specific synthesis of 2-chloro-3,5-bis(trifluoromethyl)aniline is not detailed in the provided abstracts, similar methodologies could potentially be applied, considering the structural similarities and reactivity of the functional groups involved.
Molecular Structure Analysis
The molecular structure of chloro-trifluoromethyl aniline derivatives has been studied using density functional theory (DFT) calculations. These studies provide insights into the optimized geometry, vibrational wavenumbers, and molecular electrostatic potential (MEP) surfaces. The influence of the chlorine substituent on the vibrational wavenumbers compared to aniline and trifluoromethyl aniline has been a subject of detailed discussion . Such analyses are crucial for understanding the electronic distribution and reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 2-chloro-3,5-bis(trifluoromethyl)aniline can be inferred from studies on their molecular orbitals, such as natural bond orbitals (NBOs) and the HOMO-LUMO energy gap. These studies help in understanding the delocalization of electron density within the molecule, which is a key factor in predicting its reactivity in various chemical reactions . Additionally, ortho-substituents on related compounds have been found to play a significant role in catalytic processes, such as dehydrative amidation between carboxylic acids and amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-trifluoromethyl aniline derivatives can be deduced from their vibrational spectra, as well as from thermodynamic parameters that are temperature-dependent. The detailed interpretation of the vibrational spectra, aided by potential energy distribution (PED) results, provides valuable information about the stability and reactivity of the molecule. Furthermore, the thermodynamic parameters illustrate the energy changes associated with molecular interactions and transformations .
Scientific Research Applications
Synthesis of Novel Pesticides
2-Chloro-3,5-bis(trifluoromethyl)aniline is utilized in the synthetic process of novel pesticides like Bistrifluron. This compound shows potent growth-retarding activity against pests and is feasible for industrial production (Liu An-chan, 2015).
Catalysis and Cross-Coupling Reactions
It serves as a monodentate transient directing group (MonoTDG) in palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, leading to the formation of various 9-fluorenones with high efficiency and regioselectivity (Yi‐Feng Wang et al., 2019).
Development of Polyimides
2-Chloro-3,5-bis(trifluoromethyl)aniline is integral in synthesizing certain polyimides with enhanced properties like high thermal stability and low dielectric constants, useful in various industrial applications (B. Myung et al., 2003).
Vibrational Spectra Studies
The compound's vibrational characteristics, including its functional groups and molecular interactions, are studied using FT-IR and FT-Raman techniques, providing insights into its chemical reactivity and thermodynamic parameters (T. Karthick et al., 2013).
Improving Water Resistance in Epoxy Systems
Its derivatives are researched for their role in enhancing the water resistance of epoxy systems, indicating potential for advanced material development (P. Johncock & G. Tudgey, 1983).
Liquid Crystal Development
The compound contributes to the synthesis of new liquid crystal derivatives, which display unique properties like high orientational order and phase stability, essential for advanced display technologies (S. Miyajima et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFETFGEJPHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373900 | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-bis(trifluoromethyl)aniline | |
CAS RN |
201593-90-0 | |
| Record name | 2-Chloro-3,5-bis(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201593-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-2-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
